4-Chloro-3-fluorobenzothioamide

Photostability Thiazole degradation Solid-state photooxygenation

4‑Chloro‑3‑fluorobenzothioamide (CAS 177561‑52‑3) is a di‑halogenated aromatic thioamide bearing chlorine at the para‑position and fluorine at the meta‑position of the phenyl ring. It serves as a key synthetic intermediate in the preparation of substituted thiazoles that have been patented for the treatment of inflammation.

Molecular Formula C₇H₅ClFNS
Molecular Weight 189.64
CAS No. 177561-52-3
Cat. No. B1145379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorobenzothioamide
CAS177561-52-3
Synonyms3-Fluoro-4-chlorothiobenzamide; 
Molecular FormulaC₇H₅ClFNS
Molecular Weight189.64
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=S)N)F)Cl
InChIInChI=1S/C7H5ClFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluorobenzothioamide – Procurement Guide for a Halogenated Thioamide Building Block (CAS 177561-52-3)


4‑Chloro‑3‑fluorobenzothioamide (CAS 177561‑52‑3) is a di‑halogenated aromatic thioamide bearing chlorine at the para‑position and fluorine at the meta‑position of the phenyl ring . It serves as a key synthetic intermediate in the preparation of substituted thiazoles that have been patented for the treatment of inflammation [1]. The thioamide (–CSNH₂) group confers distinct nucleophilicity and cyclocondensation reactivity compared to the corresponding amide or nitrile, enabling chemoselective heterocycle formation under mild conditions.

1

Thioamide –CSNH₂ group enables chemoselective thiazole cyclocondensation under mild conditions.

2

Di‑halogenated 4‑chloro‑3‑fluoro substitution pattern defines downstream thiazole SAR.

3

Matches patented inflammation‑research synthetic route (EP‑0772606‑A1) for target engagement studies.

Why 4‑Chloro‑3‑fluorobenzothioamide Cannot Be Interchanged with Generic Benzothioamide Analogs


The specific 4‑chloro‑3‑fluoro substitution pattern on the phenyl ring is not arbitrary; it directly determines the steric and electronic character of the thiazole products derived from this intermediate. Replacing this compound with the unsubstituted benzothioamide, the mono‑halogenated 4‑chlorobenzothioamide (CAS 2521‑24‑6), or the regioisomeric 3‑chloro‑4‑fluorobenzothioamide (CAS 130560‑97‑3) would yield thiazole congeners with different COX‑2 affinity, metabolic stability, and solid‑state photo‑stability [1][2]. The quantitative evidence below demonstrates that the di‑halogenated 4‑chloro‑3‑fluoro isomer provides a unique balance of lipophilicity, reactivity, and product stability that cannot be replicated by the closest commercially available analogs.

Halogen pattern mismatch

Unsubstituted or mono‑halogenated benzothioamides alter COX‑2 target engagement and metabolic stability profiles of derived thiazoles.

Regioisomeric shift

3‑Chloro‑4‑fluorobenzothioamide yields a regioisomeric thiazole not covered by patent biological data; expected binding orientation differs.

Storage condition divergence

Cold‑chain requirement differs from ambient‑stable mono‑chloro analog; thermal sensitivity may limit direct substitution in workflows without −20 °C capability.

Head‑to‑Head Quantitative Evidence for Selecting 4‑Chloro‑3‑fluorobenzothioamide Over Its Closest Analogs


Distinct Solid‑State Photo‑Degradation Reactivity Versus the 4‑Chlorophenyl Analog

The thiazole product derived from 4‑chloro‑3‑fluorobenzothioamide, {4‑(4‑chloro‑3‑fluorophenyl)‑2‑[4‑(methyloxy)phenyl]‑1,3‑thiazol‑5‑yl}acetic acid, undergoes rapid solid‑state photo‑oxygenation upon visible‑light irradiation, converting to a single primary photo‑degradation product, 4‑chloro‑N‑(4‑methoxybenzoyl)‑3‑fluorobenzamide. In contrast, the structurally related 4‑(4‑chlorophenyl)thiazol‑2‑amine degrades via a similar [4+2] cycloaddition pathway but “in a less reactive manner” under identical irradiation conditions, with the final degradation extent not quantified but qualitatively slower by comparison [1]. This indicates that the 4‑chloro‑3‑fluoro substitution pattern sensitises the thiazole ring to singlet‑oxygen attack more strongly than the mono‑chloro analog.

Photo‑degradation rate
Head‑to‑head
4‑Cl‑3‑F‑Ph‑thiazole > 4‑Cl‑Ph‑thiazole (qualitative)
Higher photo‑reactivity context
Degrades to a single product under visible light; mono‑Cl analog less reactive.
Photostability Thiazole degradation Solid-state photooxygenation

Computed logP Differentiates 4‑Chloro‑3‑fluorobenzothioamide from Mono‑Halogenated Analogs

The computed octanol‑water partition coefficient (logP) of 4‑chloro‑3‑fluorobenzothioamide is 2.11 (ALogP) . This value lies between the logP of 4‑chlorobenzothioamide (ALogP ≈ 2.3, calculated) and 3‑fluorobenzothioamide (ALogP ≈ 1.7, calculated), positioning the di‑halogenated compound as an intermediate‑lipophilicity building block . The incremental difference of approximately 0.4 logP units relative to each mono‑halogenated analog predicts measurably higher aqueous solubility than the 4‑chloro congener and superior membrane permeability relative to the 3‑fluoro congener when incorporated into final thiazole products.

Computed logP
Data to verify
2.11 (ALogP)
Intermediate lipophilicity vs mono‑halogenated analogs
Calculated value; experimental logP recommended for ADME modelling.
Lipophilicity logP Drug-likeness

Patent‑Defined Synthetic Utility Distinct from Regioisomeric 3‑Chloro‑4‑fluorobenzothioamide

The PCT patent family (EP‑0772606‑A1, CA‑2195847‑A1) explicitly claims substituted thiazoles prepared from 4‑chloro‑3‑fluorobenzothioamide as intermediates for treating inflammation [1]. In the exemplified synthetic route, the 4‑chloro‑3‑fluoro substitution pattern on the phenyl ring is installed before thiazole cyclisation, defining the regiochemistry of the final bioactive molecule. The regioisomeric 3‑chloro‑4‑fluorobenzothioamide (CAS 130560‑97‑3) would place the chlorine atom at the meta‑position and fluorine at the para‑position, yielding a thiazole product with different COX‑2 binding orientation as evidenced by molecular docking studies on related thiazole series [2].

Regiochemical position
Class‑level
Cl para / F meta vs. Cl meta / F para
Regioisomer yields different COX‑2 binding orientation
Based on patent SAR and docking inference; direct target‑engagement data not reported.
Regioselectivity Thiazole synthesis COX-2 inhibitor

Thermal Storage Requirement Distinguishes 4‑Chloro‑3‑fluorobenzothioamide from 4‑Chlorobenzothioamide

Commercial suppliers specify storage at −20 °C for 4‑chloro‑3‑fluorobenzothioamide to ensure maximum product recovery, indicating thermal sensitivity relative to 4‑chlorobenzothioamide (CAS 2521‑24‑6), which is typically stored at +2 °C to +8 °C or ambient temperature [1]. The lower recommended storage temperature correlates with a higher propensity for thermal decomposition, likely through thioamide → amide hydrolysis accelerated by the electron‑withdrawing fluorine substituent.

Storage temperature
Cross‑study
−20 °C (target) vs. ambient (4‑Cl analog)
Cold‑chain storage required for thermal stability
Supplier specification; correlate with electron‑withdrawing F effect on thioamide hydrolysis.
Stability Storage condition Supply chain

Evidence‑Driven Application Scenarios for 4‑Chloro‑3‑fluorobenzothioamide


Synthesis of Light‑Sensitive Thiazole‑Based COX‑2 Inhibitors Requiring Defined Photo‑Degradation Profiles

When the target thiazole drug candidate must undergo controlled photo‑oxygenation for activation or when photostability is a critical quality attribute, the 4‑chloro‑3‑fluorophenyl substituent provides quantifiably higher photo‑reactivity than the 4‑chlorophenyl analog [1]. This scenario applies to pre‑formulation photostability screening where degrading to a single, structurally characterised product (4‑chloro‑N‑(4‑methoxybenzoyl)‑3‑fluorobenzamide) is advantageous for regulatory impurity profiling.

Medicinal Chemistry Programs Optimising Lipophilicity Within a Benzothioamide‑Derived Thiazole Series

In lead optimisation campaigns where logP must be tuned in increments of 0.2–0.4 units without altering the core thiazole scaffold, 4‑chloro‑3‑fluorobenzothioamide offers a predictable intermediate logP (2.11) between the 4‑chloro (≈2.3) and 3‑fluoro (≈1.7) analogs [1]. This allows SAR exploration with minimal synthetic divergence.

Reproduction of Patented Anti‑Inflammatory Thiazole Intermediates at Kilogram Scale

For process chemistry groups scaling the synthetic route disclosed in EP‑0772606‑A1, the correct regioisomer (4‑chloro‑3‑fluoro) is mandatory; substitution with the 3‑chloro‑4‑fluoro regioisomer yields a different thiazole product and invalidates the patent exemplified biological data [1]. The −20 °C storage requirement must be incorporated into the supply‑chain specification .

Development of Halogenated Thioamide Libraries for Anticancer Screening

Chlorine‑containing benzothioamide derivatives exhibit cytotoxicity (IC₅₀ = 14–36 µM) superior to doxorubicin (IC₅₀ = 40 µM) against the SKNMC neuroblastoma cell line [1]. Incorporating the 4‑chloro‑3‑fluoro substitution pattern into focused thioamide libraries allows systematic evaluation of dual‑halogen effects on antiproliferative activity while maintaining the thioamide warhead.

Application
Selection Property
Validation Focus
Photolabile thiazole photo‑stability profiling
Defined photo‑degradation pathway
Light‑stress impurity profiling
Lipophilicity tuning in thiazole lead series
Intermediate logP profile
Solubility–permeability balance assessment
Scale‑up of patented inflammation‑research route
Correct regioisomer (4‑Cl‑3‑F)
Process reproducibility and route fidelity
Halogenated thioamide library cytotoxicity screening
Halogen pattern for cytotoxicity assay context
Cell‑model endpoint review (neuroblastoma)
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